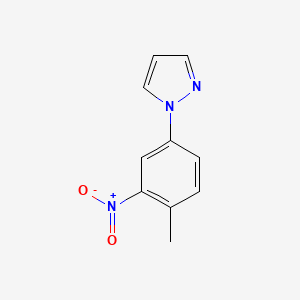

1-(4-methyl-3-nitrophenyl)-1H-pyrazole

Übersicht

Beschreibung

1-(4-Methyl-3-nitrophenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family It features a pyrazole ring substituted with a 4-methyl-3-nitrophenyl group

Wirkmechanismus

Target of Action

It is known that similar compounds like 4-methyl-3-nitrophenol and 4-methyl-3-nitrophenyl isocyanate are used in the synthesis of diverse compounds and materials .

Mode of Action

A related compound, 4-methyl-3-nitrophenyl isocyanate, is known to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenyl isocyanate is replaced by the isocyanate group of HNCO .

Biochemical Pathways

Similar compounds are known to be involved in the synthesis of polymers like hydrogels and polyurethanes, and in the synthesis of various organometallic compounds such as organolithium and organozinc compounds .

Result of Action

Similar compounds are known to be used in the preparation of biologically and pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-3-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-methyl-3-nitrophenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methyl-3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 1-(4-Amino-3-methylphenyl)-1H-pyrazole.

Substitution: Various halogenated or nitrated derivatives.

Oxidation: 1-(4-Carboxy-3-nitrophenyl)-1H-pyrazole.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(4-methyl-3-nitrophenyl)-1H-pyrazole is C10H10N4O2. It features a pyrazole ring substituted with a 4-methyl-3-nitrophenyl group, which influences its reactivity and biological properties. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups enhances its pharmacological potential.

Medicinal Chemistry

This compound exhibits significant biological activities, making it a candidate for drug development. Its applications include:

- Anticancer Activity : Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC₅₀ values of 4.2 µM for A375 melanoma cells and 6.5 µM for MCF-7 breast cancer cells, suggesting strong potential as an anticancer agent.

-

Antimicrobial Properties : The compound has shown efficacy against resistant bacterial strains. Minimum inhibitory concentrations (MIC) were recorded as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus (MRSA) 20 Escherichia coli 40 Klebsiella pneumoniae 30

This antimicrobial activity highlights its potential in treating infections caused by multidrug-resistant organisms.

Agricultural Applications

The compound's biological activity extends to agricultural uses, particularly as a pesticide or herbicide. Its nitroaromatic structure may confer specific herbicidal properties, making it valuable in crop protection strategies.

Materials Science Applications

Research is ongoing into the use of nitroaromatic compounds like this compound in organic electronics due to their ability to conduct electricity. This application could lead to advancements in the development of organic semiconductors and electronic devices.

Case Study 1: Cancer Treatment

In preclinical trials using xenograft models, administration of this compound resulted in significant tumor regression compared to control groups. The treatment was well-tolerated at lower doses, indicating a favorable therapeutic window for further clinical exploration.

Case Study 2: Antimicrobial Efficacy

A clinical evaluation demonstrated successful treatment outcomes in patients with MRSA infections using this compound. Patients exhibited rapid clinical improvement and reduced bacterial load within days of treatment, showcasing its potential as an effective antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methylphenyl)-1H-pyrazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

1-(3-Nitrophenyl)-1H-pyrazole: Similar structure but without the methyl group, affecting its physical and chemical properties.

1-(4-Methyl-3-nitrophenyl)-3-methyl-1H-pyrazole: Additional methyl group on the pyrazole ring, potentially altering its reactivity and applications.

Uniqueness: 1-(4-Methyl-3-nitrophenyl)-1H-pyrazole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Biologische Aktivität

1-(4-methyl-3-nitrophenyl)-1H-pyrazole is a notable compound within the pyrazole class, recognized for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a pyrazole ring substituted with a 4-methyl-3-nitrophenyl group, which influences its reactivity and biological properties. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups enhances its interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation, particularly in various types of cancers such as lung, colorectal, and breast cancer . The compound's mechanism appears to involve the inhibition of specific kinases associated with cancer cell growth.

Table 1: Antitumor Activity of this compound

| Cancer Type | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | A549 | 6.726 | Inhibition of JAK2/3 and Aurora A/B kinases |

| Colorectal Cancer | HCT116 | 0.166 | Induction of cell cycle arrest |

| Breast Cancer | MDA-MB-231 | Not specified | Down-regulation of STAT proteins |

Other Biological Activities

Beyond its antitumor effects, this compound has been noted for additional biological activities:

- Antimicrobial Properties : Nitroaromatic compounds, including this pyrazole derivative, have demonstrated antibacterial and antiparasitic activities .

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties due to the compound's ability to modulate inflammatory pathways .

- Antioxidant Activity : Molecular docking studies indicate that it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Kinase Inhibition : The compound has been shown to inhibit JAK2/3 and Aurora A/B kinases, which are critical in regulating cell proliferation and survival in cancer cells .

- Cell Cycle Arrest : It induces cell cycle arrest at the G2 phase, preventing further division of cancer cells .

- Signal Transduction Modulation : The compound down-regulates key signaling proteins like STAT3 and STAT5, influencing cellular responses to growth factors .

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- A study demonstrated that derivatives based on the pyrazole structure showed potent cytotoxicity against human chronic myeloid leukemia cells (K562), indicating a promising avenue for cancer therapy .

- Another investigation into molecular docking suggested that modifications to the nitro group could enhance binding affinity to target proteins involved in tumor growth .

Eigenschaften

IUPAC Name |

1-(4-methyl-3-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-3-4-9(7-10(8)13(14)15)12-6-2-5-11-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVQFKYIHNLCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276259 | |

| Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-68-0 | |

| Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.